molecular formula C22H18F3N3O3S B2663683 (5-(4-Nitrophenyl)furan-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione CAS No. 941896-94-2

(5-(4-Nitrophenyl)furan-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione

Cat. No.: B2663683
CAS No.: 941896-94-2
M. Wt: 461.46
InChI Key: MQPXPJSCLPCBBH-UHFFFAOYSA-N
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Description

(5-(4-Nitrophenyl)furan-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione is a chemical compound offered for research purposes. With the molecular formula C22H17F3N3O3S and a molecular weight of 460.5 g/mol, this molecule features a piperazine ring, a structural motif commonly found in compounds with significant pharmacological activity . The integration of a nitrophenyl group on the furan moiety suggests potential for applications in the development of enzyme inhibitors. Specifically, nitrophenylpiperazine derivatives have been investigated as a novel class of tyrosinase inhibitors, which are relevant for melanin-related research . The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is a common strategy in medicinal chemistry to enhance a compound's metabolic stability and binding affinity . The methanethione (thiocarbonyl) group is a key functional unit that can contribute to unique binding interactions with biological targets. This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-(4-nitrophenyl)furan-2-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c23-22(24,25)16-2-1-3-18(14-16)26-10-12-27(13-11-26)21(32)20-9-8-19(31-20)15-4-6-17(7-5-15)28(29)30/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPXPJSCLPCBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(4-Nitrophenyl)furan-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered interest in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting a detailed analysis of its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a furan ring, a nitrophenyl group, and a piperazine moiety with a trifluoromethyl substitution. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and in inflammatory pathways.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes.

  • Receptor Interaction : The piperazine structure is known for its ability to bind to various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction could lead to modulation of neurotransmitter release and activity.
  • Enzymatic Inhibition : The nitrophenyl group may participate in redox reactions, influencing enzyme activity related to oxidative stress and inflammation.

Antinociceptive Effects

A study investigating the antinociceptive properties of related compounds showed promising results. For instance, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1) exhibited significant pain relief in neuropathic pain models, suggesting that similar compounds may share this property due to structural similarities .

Table 1: Comparison of Antinociceptive Activity

CompoundED50 (mg/kg)Pain Model UsedReference
LPP11.5Chronic Constriction Injury
Pregabalin15.4Chronic Constriction Injury

Neuroprotective Properties

The compound's structural components suggest potential neuroprotective effects. The presence of the trifluoromethyl group can enhance lipophilicity, allowing better blood-brain barrier penetration. This property is crucial for developing treatments for neurodegenerative diseases.

Case Studies

Recent case studies have explored the efficacy of related compounds in preclinical models:

  • Chronic Pain Management : In models of neuropathic pain, compounds similar to this compound demonstrated significant reductions in pain sensitivity without notable motor impairments .
  • Inflammation Reduction : Another study highlighted the anti-inflammatory effects observed in models where these compounds were administered post-injury, leading to reduced levels of pro-inflammatory cytokines.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and long-term effects.
  • Mechanistic Studies : Elucidating the precise molecular pathways influenced by this compound.
  • Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in human subjects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of piperazine-linked aryl derivatives. Key structural analogs include:

a) [5-(3-Chlorophenyl)furan-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanethione ()
  • Differences: Furan substituent: 3-Chlorophenyl (Cl) vs. 4-nitrophenyl (NO₂). Piperazine substituent: 4-Fluorophenyl (F) vs. 3-trifluoromethylphenyl (CF₃).
  • Implications: Chloro and nitro groups differ in electron-withdrawing strength (NO₂ > Cl), affecting reactivity and binding affinity.
b) (4-Methylpyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanethione ()
  • Differences :
    • Core structure: Pyridine replaces furan.
    • Substituent: 4-Methylpyridin-2-yl vs. 5-(4-nitrophenyl)furan-2-yl.
  • Implications :
    • Pyridine’s aromaticity and basicity contrast with furan’s oxygen heterocycle, influencing solubility and π-π stacking interactions.
c) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone ()
  • Differences: Functional group: Methanone (C=O) vs. methanethione (C=S). Core structure: Thiophene vs. furan.
  • Implications :
    • Thiophene’s sulfur atom enhances lipophilicity compared to furan’s oxygen.
    • C=O vs. C=S alters hydrogen-bonding capacity and metabolic stability .

Chemical Properties and Similarity Metrics

  • Electron Effects: The 4-NO₂ group on furan increases electrophilicity, while CF₃ on piperazine enhances hydrophobic interactions.
  • Similarity Coefficients: Tanimoto coefficients () or graph-based methods () could quantify structural overlap. For instance, replacing NO₂ with Cl () reduces electronic similarity but retains scaffold alignment.

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